2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034289-61-5
VCID: VC6392364
InChI: InChI=1S/C12H11ClFNO2/c13-10-3-7(1-2-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
SMILES: C1C2CN(C1CO2)C(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C12H11ClFNO2
Molecular Weight: 255.67

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone

CAS No.: 2034289-61-5

Cat. No.: VC6392364

Molecular Formula: C12H11ClFNO2

Molecular Weight: 255.67

* For research use only. Not for human or veterinary use.

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone - 2034289-61-5

Specification

CAS No. 2034289-61-5
Molecular Formula C12H11ClFNO2
Molecular Weight 255.67
IUPAC Name (3-chloro-4-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Standard InChI InChI=1S/C12H11ClFNO2/c13-10-3-7(1-2-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Standard InChI Key OTHUOQBAHGRFOJ-UHFFFAOYSA-N
SMILES C1C2CN(C1CO2)C(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound’s defining feature is its 2-oxa-5-azabicyclo[2.2.1]heptane core, a seven-membered bicyclic system containing one oxygen (oxa) and one nitrogen (aza) atom. This framework is structurally related to 2-oxa-5-azabicyclo[2.2.1]heptane (PubChem CID 3614551), which has a molecular weight of 99.13 g/mol and a compact, rigid geometry . The fusion of oxygen and nitrogen within the bicyclic system introduces electronic asymmetry, influencing reactivity and intermolecular interactions.

Substituted Phenyl Group

Attached to the bicyclic system via a methanone linkage is a 3-chloro-4-fluorophenyl group. This aromatic ring features meta-chloro and para-fluoro substituents, which enhance electron-withdrawing effects and modulate the compound’s lipophilicity. The presence of halogens is common in bioactive molecules, as they often improve metabolic stability and target binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H11ClFNO2\text{C}_{12}\text{H}_{11}\text{ClFNO}_2
Molecular Weight255.67 g/mol
CAS Number2034289-61-5
Bicyclic Core Weight99.13 g/mol

Synthesis and Preparation

Bicyclic Ring Formation

The synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core typically employs cyclization strategies. While specific details for this compound are proprietary, analogous routes involve Diels-Alder reactions or intramolecular nucleophilic attacks to form the bicyclic structure. For example, the parent compound 2-oxa-5-azabicyclo[2.2.1]heptane is synthesized via catalytic hydrogenation or acid-mediated cyclization of precursor amines and ethers .

Acylation with Halogenated Benzoyl Groups

StepReactionReagents/ConditionsOutcome
1CyclizationDiels-Alder catalystBicyclic oxa-aza core
2Acyl chloride formationOxalyl chloride, DMFReactive intermediate
3Friedel-Crafts acylationAlCl3, halogenated benzeneMethanone product

Physicochemical Properties

Spectroscopic Characteristics

While experimental spectra are unavailable, predicted properties can be inferred. The carbonyl group (C=O\text{C=O}) should show a strong IR absorption near 1700 cm1^{-1}. NMR would reveal distinct signals for the bicyclic protons (δ 3.0–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

Biological Activity and Applications

Materials Science Applications

In materials chemistry, the bicyclic framework could serve as a building block for metal-organic frameworks (MOFs) or catalysts. The nitrogen and oxygen atoms may coordinate to metal ions, enabling the design of heterogeneous catalysts .

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